



# Application Note: Formulation and Evaluation of Flavoxate Gastro-Retentive Floating Tablets

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction: **Flavoxate** Hydrochloride (HCl) is a smooth muscle relaxant primarily used for treating urinary incontinence and urgency.[1] Its relatively short biological half-life and absorption window in the upper gastrointestinal tract make it an ideal candidate for a gastro-retentive drug delivery system (GRDDS).[2][3] A floating tablet is a type of GRDDS designed to remain buoyant in the stomach for an extended period, allowing for sustained drug release, improved bioavailability, and reduced dosing frequency.[3][4] This application note provides detailed protocols for the formulation of **Flavoxate** HCl floating tablets using various hydrophilic polymers and their subsequent evaluation. The methodology is based on the direct compression technique, utilizing effervescent agents to achieve buoyancy.[5]

## **Experimental Protocols Materials**

The primary materials required for the formulation include:

- Active Pharmaceutical Ingredient (API): Flavoxate HCI
- Hydrophilic Polymers (Matrix Formers): Hydroxypropyl Methylcellulose (HPMC) K100M,
   Lannea Coromandelica Gum (LCG), Xanthan Gum.[1][6]
- Gas-Generating Agents: Sodium Bicarbonate, Citric Acid. [6]



• Diluent: Dibasic Calcium Phosphate.[7]

Lubricant: Magnesium Stearate.[5]

• Glidant: Talc.[6]

#### **Protocol for Tablet Formulation (Direct Compression)**

The direct compression method is a common and efficient technique for preparing these tablets.[5]

- Sieving: Pass the accurately weighed amounts of Flavoxate HCl, polymers, and other
  excipients (except the lubricant and glidant) through a #40 sieve to ensure uniform particle
  size.[6]
- Blending: Mix the sieved powders in a blender for approximately 10-15 minutes to achieve a homogenous blend.[5]
- Lubrication: Add the specified quantities of magnesium stearate and talc to the powder blend and mix for an additional 2-3 minutes.
- Compression: Compress the final lubricated blend into tablets using a rotary tablet compression machine.[5]

## Protocol for Pre-Compression Evaluation of Powder Blend

Evaluate the flow properties of the powder blend to ensure suitability for compression.

- Bulk Density (BD): Pour a known weight of the powder blend into a graduated measuring cylinder and record the unsettled volume. Calculate BD using the formula: BD = Weight of Powder / Bulk Volume.
- Tapped Density (TD): Tap the measuring cylinder containing the powder blend from a standard height until a constant volume is achieved. Calculate TD using the formula: TD = Weight of Powder / Tapped Volume.



- Carr's Index (Compressibility Index): Calculate using the formula: Carr's Index (%) = [(TD BD) / TD] x 100.
- Hausner's Ratio: Calculate using the formula: Hausner's Ratio = TD / BD.
- Angle of Repose: Determine by allowing the powder to flow through a funnel onto a flat surface. Measure the height (h) and radius (r) of the powder cone and calculate using the formula:  $\theta = \tan^{-1}(h/r)$ .

#### **Protocol for Post-Compression Tablet Evaluation**

Evaluate the compressed tablets for various quality control parameters.

- Hardness Test: Measure the crushing strength of at least three tablets from a batch using a Pfizer or Monsanto hardness tester.[5]
- Thickness Test: Measure the thickness of three randomly selected tablets using Vernier calipers.[5]
- Weight Variation: Weigh 20 tablets individually, calculate the average weight, and determine the percentage deviation of each tablet from the average.
- Friability Test: Weigh a sample of tablets (W\_initial), place them in a Roche friabilator, and rotate at 25 rpm for 4 minutes. Remove the tablets, de-dust them, and re-weigh (W\_final).
   Calculate friability using: Friability (%) = [(W\_initial W\_final) / W\_initial] x 100.
- Drug Content Uniformity: Triturate 20 tablets to a fine powder. Dissolve a quantity of powder equivalent to 100 mg of Flavoxate HCl in 100 mL of 0.1 N HCl. After sonication and filtration, measure the absorbance of a suitably diluted solution spectrophotometrically at 291 nm against a 0.1 N HCl blank.[5][7]

#### **Protocol for In Vitro Buoyancy Studies**

These tests determine the floating characteristics of the tablets.

- Apparatus: Use a USP Dissolution Apparatus II (Paddle type).
- Medium: 900 mL of 0.1 N HCl (simulated gastric fluid), maintained at 37 ± 0.5°C.[6][8]



#### • Procedure:

- Place one tablet in the dissolution vessel.
- Floating Lag Time (FLT): Record the time (in seconds or minutes) it takes for the tablet to rise to the surface of the medium.[3][5]
- Total Floating Time (TFT): Visually observe and record the total duration for which the tablet remains buoyant on the surface of the medium.[8]

#### **Protocol for Swelling Index Study**

This study evaluates the hydration capacity of the polymer matrix.

- Procedure: Weigh a tablet (W1) and place it in a beaker containing 100 mL of 0.1 N HCl.[5]
- Measurement: At regular intervals, remove the tablet, carefully blot the excess water from the surface, and weigh it (W2).
- Calculation: Calculate the swelling index using the formula: Swelling Index (%) = [(W2 W1) / W1] x 100.[5]

#### Protocol for In Vitro Drug Release (Dissolution) Study

This test measures the rate and extent of drug release from the tablet.

- Apparatus: USP Dissolution Apparatus II (Paddle type).
- Medium: 900 mL of 0.1 N HCl.
- Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle rotation speed at 50 or 100 rpm.[3][8]
- Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 18 hours). Replace the withdrawn volume with an equal amount of fresh dissolution medium to maintain sink conditions.[8]



- Analysis: Filter the samples and analyze the drug concentration spectrophotometrically at 291 nm.
- Data Analysis: Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.[1][6]

#### **Data Presentation**

Table 1: Example Formulations of **Flavoxate** HCl Floating Tablets (All quantities in mg)

| Ingredient                      | F1  | F2  | F3  | F4  | F5  |
|---------------------------------|-----|-----|-----|-----|-----|
| Flavoxate<br>HCl                | 200 | 200 | 200 | 200 | 200 |
| HPMC<br>K100M                   | 30  | 40  | 50  | 30  | 40  |
| Lannea<br>Coromandelic<br>a Gum | 30  | 30  | 30  | 40  | 40  |
| Sodium<br>Bicarbonate           | 40  | 40  | 40  | 40  | 40  |
| Dibasic<br>Calcium<br>Phosphate | 80  | 70  | 60  | 80  | 70  |
| Magnesium<br>Stearate           | 5   | 5   | 5   | 5   | 5   |
| Talc                            | 5   | 5   | 5   | 5   | 5   |
| Total Weight                    | 400 | 400 | 400 | 400 | 400 |

(Data synthesized from factorial design studies for illustrative purposes)[5][7]

Table 2: Typical Evaluation Parameters for Powder Blends



| Parameter             | Acceptable Range   | Typical Result |  |
|-----------------------|--------------------|----------------|--|
| Bulk Density (g/mL)   | -                  | 0.45 - 0.55    |  |
| Tapped Density (g/mL) | -                  | 0.50 - 0.65    |  |
| Carr's Index (%)      | 5 - 15 (Excellent) | < 15           |  |
| Hausner's Ratio       | < 1.25 (Good)      | < 1.20         |  |

| Angle of Repose (°) | < 30 (Excellent) | 25 - 30 |

Table 3: Physicochemical Evaluation of Compressed Tablets

| Parameter            | Specification | Typical Result |  |
|----------------------|---------------|----------------|--|
| Hardness ( kg/cm ²)  | 4 - 8         | 5.5 - 6.5      |  |
| Thickness (mm)       | Varies        | $3.0 \pm 0.2$  |  |
| Friability (%)       | < 1%          | < 0.8%         |  |
| Weight Variation (%) | ± 5%          | Within limits  |  |
| Drug Content (%)     | 90% - 110%    | 98.5% - 101.2% |  |

(Pharmacopoeial limits and typical results are shown)[5][6]

Table 4: In Vitro Buoyancy and Drug Release Characteristics



| Formulation<br>Code         | Floating Lag<br>Time (s) | Total Floating<br>Time (h) | Drug Release<br>at 18h (%) | Release<br>Kinetics Model   |
|-----------------------------|--------------------------|----------------------------|----------------------------|-----------------------------|
| FX5                         | < 60                     | > 12                       | ~95%                       | First-Order,<br>Non-Fickian |
| F3<br>(Limonia/Xantha<br>n) | 46                       | > 18                       | 94.3%                      | First-Order                 |
| F4<br>(Limonia/Xantha<br>n) | < 60                     | > 18                       | 94.3%                      | First-Order                 |

(Data compiled from multiple studies for comparison)[1][6]

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for **Flavoxate** floating tablet formulation and evaluation.





Click to download full resolution via product page

Caption: Mechanism of action for an effervescent gastro-retentive floating tablet.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Formulation development and evaluation of flavoxate HCl gastroretentive floating tablets: (TJPS-2020-0267) | Gunda | Thai Journal of Pharmaceutical Sciences (TJPS)
   [tjps.pharm.chula.ac.th]
- 2. jetir.org [jetir.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. ijpras.com [ijpras.com]
- 5. thaiscience.info [thaiscience.info]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. ijpsjournal.com [ijpsjournal.com]
- To cite this document: BenchChem. [Application Note: Formulation and Evaluation of Flavoxate Gastro-Retentive Floating Tablets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672763#formulation-and-evaluation-of-flavoxate-gastro-retentive-floating-tablets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





